molecular formula C22H15ClFNO3 B11323106 3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11323106
M. Wt: 395.8 g/mol
InChI Key: JPSFXDMYEZMLEV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and an isochromene carboxamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-fluoroaniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isochromene carboxamides.

Scientific Research Applications

3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide stands out due to its unique isochromene carboxamide structure. This distinct feature may confer specific properties and reactivity, making it valuable for targeted research and applications.

Properties

Molecular Formula

C22H15ClFNO3

Molecular Weight

395.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H15ClFNO3/c23-16-8-5-13(6-9-16)20-12-15-11-14(7-10-17(15)22(27)28-20)21(26)25-19-4-2-1-3-18(19)24/h1-11,20H,12H2,(H,25,26)

InChI Key

JPSFXDMYEZMLEV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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